GSK3145095

Vue d'ensemble

Description

GSK3145095 est un médicament à petites molécules développé par GlaxoSmithKline. Il s'agit d'un inhibiteur puissant et actif par voie orale de la kinase 1 de la sérine/thréonine-protéine interagissant avec le récepteur (RIPK1). Ce composé a montré des activités antinéoplasiques et immunomodulatrices potentielles, ce qui en fait un candidat prometteur pour la thérapie du cancer, en particulier dans le traitement du cancer du pancréas .

Mécanisme D'action

Target of Action

GSK3145095, also known as UNII-B4D3WPS7JY or B4D3WPS7JY or Unii-B4D3wps7JY or GSK-3145095, is a potent and orally active inhibitor of Receptor Interacting Protein 1 (RIPK1) . RIPK1 is a critical mediator of programmed necrosis pathway that is involved in various pathologies, including stroke, myocardial infarction, fatal systemic inflammatory response syndrome, Alzheimer’s disease, and malignancy .

Mode of Action

This compound binds to RIPK1 with exquisite kinase specificity . It has excellent activity in blocking RIPK1 kinase-dependent cellular responses . The compound’s interaction with its target leads to the inhibition of RIPK1 kinase activity .

Biochemical Pathways

The inhibition of RIPK1 kinase activity by this compound affects the programmed necrosis pathway . This pathway is a new type of cell death that can be regulated and is characterized by necrotizing morphology . RIPK1 is an intracellular adaptor that regulates inflammation, apoptosis, and necrosis processes by transmitting signals from receptors .

Pharmacokinetics

This compound has good metabolic stability in vitro . It is removed from the body by hydroxylation and glucosylation in vivo . This suggests that the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties may contribute to its bioavailability.

Result of Action

The inhibition of RIPK1 kinase activity in the tumor microenvironment leads to the replacement of tumor-permissive myeloid infiltrates with innate cells that promote an effective antitumor response by adaptive cells . This suggests that this compound may have potential antineoplastic and immunomodulatory activities .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, in murine models, the effectiveness of this compound in inhibiting RIPK1 kinase activity and its subsequent effects were observed in the pancreatic tumor microenvironment . This suggests that the compound’s action, efficacy, and stability may vary depending on the specific environment within the body where it is acting.

Analyse Biochimique

Biochemical Properties

GSK3145095 plays a significant role in biochemical reactions by inhibiting RIPK1 kinase activityThis compound binds to RIPK1 with high specificity and potency, with an IC50 value of 6.3 nM . This interaction blocks RIPK1-dependent cellular responses, thereby preventing necroptosis and reducing inflammation. Additionally, this compound has been shown to promote a tumor-suppressive T cell phenotype in pancreatic adenocarcinoma organ cultures .

Cellular Effects

This compound exerts various effects on different cell types and cellular processes. In U937 cells, L-cells, and NCTC 929 (L929) cells, this compound effectively inhibits RIPK1 kinase activity, leading to reduced necroptosis and inflammation . This compound also influences cell signaling pathways, gene expression, and cellular metabolism by modulating the activity of RIPK1. By blocking RIPK1, this compound prevents the activation of downstream signaling pathways that lead to cell death and inflammation .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to the allosteric pocket of RIPK1 at the back of its ATP binding site . This binding disrupts RIPK1-mediated signaling, which may reduce the production of inflammatory cytokines and promote cell survival. This compound also inhibits the formation of the necrosome, a complex formed by RIPK1 and RIPK3 that leads to necroptosis . By preventing necrosome formation, this compound reduces cell death and inflammation, making it a potential therapeutic agent for various diseases, including cancer .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound has shown good metabolic stability in vitro and is removed from the body through hydroxylation and glucuronidation . Long-term studies have indicated that this compound maintains its inhibitory effects on RIPK1 over extended periods, leading to sustained reductions in necroptosis and inflammation . The stability and degradation of this compound in different experimental conditions may vary, affecting its overall efficacy .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. At lower doses, this compound effectively inhibits RIPK1 activity and reduces necroptosis without causing significant toxicity . At higher doses, the compound may exhibit toxic or adverse effects, including potential impacts on liver and kidney function . These dosage-dependent effects highlight the importance of optimizing the dosage of this compound to achieve therapeutic benefits while minimizing toxicity .

Metabolic Pathways

This compound is involved in metabolic pathways that include hydroxylation and glucuronidation . These metabolic processes help in the elimination of the compound from the body. In hepatocyte incubations, no human-specific metabolites of this compound were detected, but trace levels of glutathione (GSH) conjugates were observed in rat and monkey models . This indicates that this compound undergoes similar metabolic processes across different species .

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve interactions with various transporters and binding proteins . The compound is distributed throughout the body, with significant accumulation in target tissues such as the pancreas and liver . This distribution pattern is crucial for its therapeutic efficacy, as it ensures that this compound reaches the sites of inflammation and tumor growth .

Subcellular Localization

This compound is localized in specific subcellular compartments, including the cytoplasm and nucleus . This localization is facilitated by targeting signals and post-translational modifications that direct the compound to these compartments . The subcellular localization of this compound is essential for its activity, as it allows the compound to interact with RIPK1 and other biomolecules involved in necroptosis and inflammation .

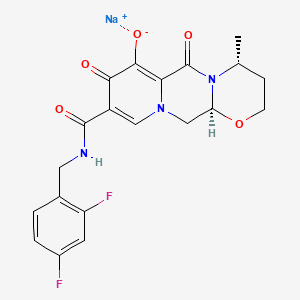

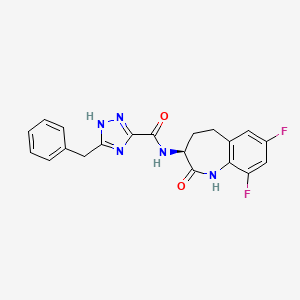

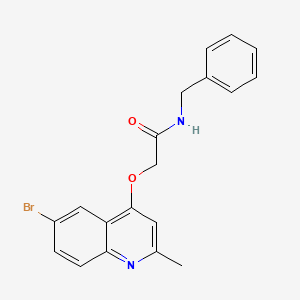

Méthodes De Préparation

La synthèse de GSK3145095 implique plusieurs étapes, à partir de matières premières disponibles dans le commerce. La voie de préparation des benzoxazépinones, qui sont des intermédiaires clés, a été décrite précédemment. La synthèse commence avec la BOC-L-sérine et implique plusieurs étapes, notamment la tosylation, la formation d'oxime et le réarrangement de Beckmann. Le produit final est obtenu par résolution cinétique dynamique et couplage avec l'acide benzyltriazole-3-carboxylique .

Analyse Des Réactions Chimiques

GSK3145095 subit diverses réactions chimiques, notamment :

Oxydation : Le composé peut être oxydé dans des conditions spécifiques pour former des dérivés hydroxylés.

Réduction : Les réactions de réduction peuvent convertir les groupes nitro en amines.

Substitution : Le composé peut subir des réactions de substitution nucléophile, où les groupes fonctionnels sont remplacés par des nucléophiles. Les réactifs couramment utilisés dans ces réactions comprennent l'hydrure de sodium, le diméthylformamide et le palladium sur carbone.

Applications de la recherche scientifique

Chimie : En tant qu'inhibiteur de la RIPK1, il est utilisé dans la recherche pour étudier le rôle de la RIPK1 dans la mort cellulaire et l'inflammation.

Biologie : Le composé est utilisé pour étudier les mécanismes de la nécroptose, une forme de mort cellulaire programmée.

Médecine : this compound s'est avéré prometteur dans le traitement du cancer du pancréas et d'autres tumeurs solides. .

Mécanisme d'action

This compound exerce ses effets en inhibant la RIPK1, une kinase impliquée dans la régulation de la mort cellulaire et de l'inflammation. En bloquant l'activité de la RIPK1, le composé réduit le recrutement de cellules immunosuppressives dans le microenvironnement tumoral, ce qui conduit à une augmentation de la mort des cellules tumorales. Ce mécanisme est particulièrement efficace pour promouvoir un phénotype de cellules T suppressives des tumeurs dans l'adénocarcinome pancréatique .

Applications De Recherche Scientifique

Chemistry: As a RIPK1 inhibitor, it is used in research to study the role of RIPK1 in cell death and inflammation.

Biology: The compound is used to investigate the mechanisms of necroptosis, a form of programmed cell death.

Medicine: GSK3145095 has shown promise in the treatment of pancreatic cancer and other solid tumors. .

Comparaison Avec Des Composés Similaires

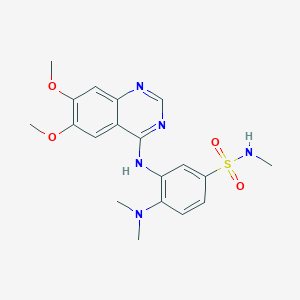

GSK3145095 est unique parmi les inhibiteurs de la RIPK1 en raison de sa grande spécificité et de sa puissance. Des composés similaires comprennent :

Nécrostatine-1 : Un autre inhibiteur de la RIPK1, mais avec une spécificité et une puissance inférieures à celles de this compound.

GSK2982772 : Un inhibiteur de la RIPK1 développé pour le traitement des maladies inflammatoires, mais pas aussi efficace dans les applications oncologiques

This compound se démarque par son excellente spécificité de la kinase et sa capacité à bloquer les réponses cellulaires dépendantes de la RIPK1, ce qui en fait un candidat prometteur pour la thérapie du cancer .

Propriétés

IUPAC Name |

5-benzyl-N-[(3S)-7,9-difluoro-2-oxo-1,3,4,5-tetrahydro-1-benzazepin-3-yl]-1H-1,2,4-triazole-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17F2N5O2/c21-13-9-12-6-7-15(19(28)25-17(12)14(22)10-13)23-20(29)18-24-16(26-27-18)8-11-4-2-1-3-5-11/h1-5,9-10,15H,6-8H2,(H,23,29)(H,25,28)(H,24,26,27)/t15-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATQAGKAMBISZQM-HNNXBMFYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C(=CC(=C2)F)F)NC(=O)C1NC(=O)C3=NNC(=N3)CC4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC2=C(C(=CC(=C2)F)F)NC(=O)[C@H]1NC(=O)C3=NNC(=N3)CC4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17F2N5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1622849-43-7 | |

| Record name | GSK-3145095 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1622849437 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | GSK-3145095 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B4D3WPS7JY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

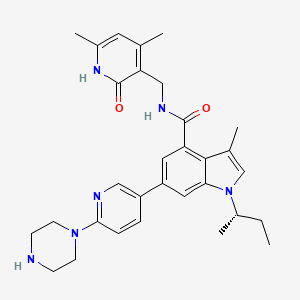

Feasible Synthetic Routes

Q1: How does GSK3145095 interact with RIP1 and what are the downstream effects of this interaction in the context of cancer?

A: this compound is a potent and highly selective inhibitor of RIP1 kinase activity []. By binding to RIP1, this compound disrupts its kinase activity, preventing downstream signaling. In the context of cancer, RIP1 has been found to contribute to the immunosuppressive tumor microenvironment (TME). Specifically, RIP1 activity promotes the recruitment of myeloid-derived suppressor cells (MDSCs) to the TME, which suppress the anti-tumor activity of cytotoxic T lymphocytes and natural killer (NK) cells [, ]. By inhibiting RIP1, this compound aims to reduce MDSC infiltration, thereby enhancing the immune system's ability to target and eliminate cancer cells. Additionally, RIP1 inhibition has been shown to synergize with anti-PD-1 therapy, suggesting a potential for combination treatment strategies [, ].

Q2: What is the evidence suggesting that targeting RIP1 kinase with this compound could be beneficial in pancreatic cancer specifically?

A: Preclinical studies have demonstrated the potential of RIP1 inhibition as a therapeutic strategy for pancreatic cancer. Notably, RIP1 kinase activity has been linked to pancreatic tumor development []. Research has shown that inhibiting RIP1 within the pancreatic TME can shift the balance of immune cells, replacing tumor-promoting myeloid cells with those that support an anti-tumor immune response []. Furthermore, in murine models of pancreatic cancer, combining RIP1 inhibition with anti-PD-1 therapy resulted in synergistic anti-tumor effects []. This suggests that this compound, by targeting RIP1, could enhance the efficacy of existing immunotherapies and potentially improve outcomes for patients with pancreatic cancer.

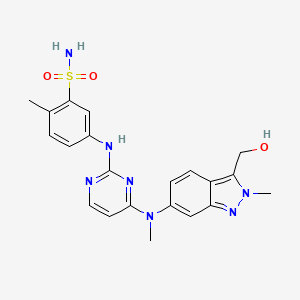

Q3: Are there any ongoing clinical trials investigating the use of this compound in cancer patients?

A: Yes, this compound is currently being evaluated in a Phase 1/2 clinical trial (NCT03681951) for the treatment of advanced or recurrent solid tumors, including pancreatic cancer []. This multi-part study aims to assess the safety, pharmacokinetics, pharmacodynamics, and preliminary efficacy of this compound, both as a single agent and in combination with other anti-cancer therapies, including the anti-PD-1 antibody pembrolizumab [].

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

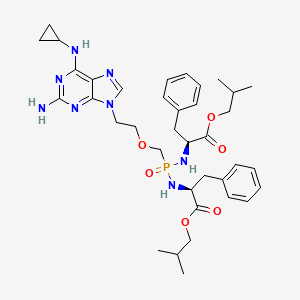

![6-[3-[[4-[5-[[(2S)-2-hydroxy-2-(8-hydroxy-2-oxo-1H-quinolin-5-yl)ethyl]amino]pent-1-ynyl]phenyl]carbamoyl]phenyl]sulfonyl-4-(3-methoxyanilino)-8-methylquinoline-3-carboxamide](/img/structure/B607742.png)

![(3-Amino-1-piperidinyl)[1-methyl-2-(1-methyl-1H-indol-2-yl)-1H-benzimidazol-5-yl]-methanoneTrifluoroaceticAcidSalt](/img/structure/B607755.png)

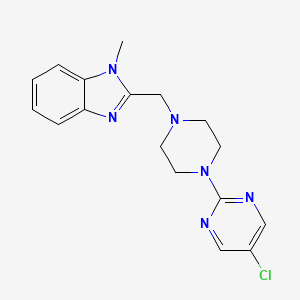

![2-({4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}methyl)-1-methyl-1H-1,3-benzodiazole](/img/structure/B607762.png)